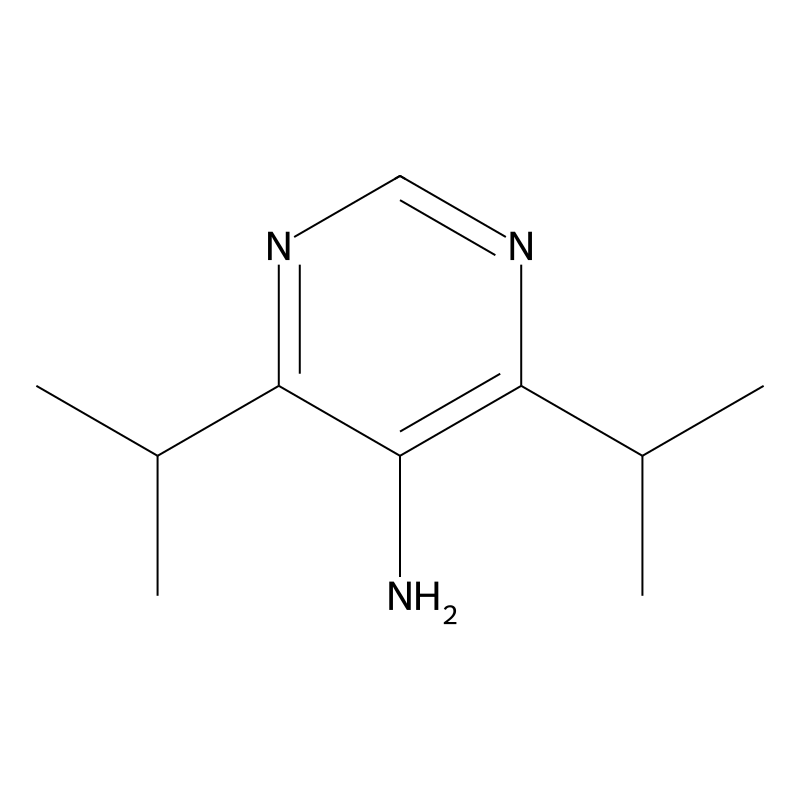4,6-Diisopropylpyrimidin-5-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4,6-Diisopropylpyrimidin-5-amine is a nitrogen-containing heterocyclic compound characterized by a pyrimidine ring substituted with two isopropyl groups at the 4 and 6 positions and an amino group at the 5 position. Its molecular formula is C₁₁H₁₄N₄, and it has a molecular weight of approximately 202.26 g/mol. The compound's structure contributes to its unique chemical properties, making it of interest in various fields such as medicinal chemistry and organic synthesis.
- Alkylation Reactions: The amino group can react with alkyl halides to form N-alkyl derivatives.
- Suzuki Coupling: This reaction allows for the formation of biaryl compounds by coupling with aryl boronic acids.
- Ugi Reaction: This multicomponent reaction can be employed to synthesize various derivatives by combining an amine, an isocyanide, a carboxylic acid, and an aldehyde .
Several synthetic routes can be employed to produce 4,6-Diisopropylpyrimidin-5-amine:
- Cyclization Reactions: Starting from appropriate precursors like diisopropylurea and α-haloketones can lead to the formation of the pyrimidine ring.
- Amination: The introduction of the amino group can be achieved through nucleophilic substitution or reduction methods on suitable pyrimidine derivatives.
- Multicomponent Reactions: Utilizing Ugi or similar reactions allows for the efficient assembly of the compound from multiple starting materials .
4,6-Diisopropylpyrimidin-5-amine has potential applications in:
- Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
- Agricultural Chemistry: Possible use in developing agrochemicals due to its nitrogen-containing structure.
- Material Science: May find applications in creating novel materials through polymerization reactions involving its amine functionality.
Studies focusing on the interactions of 4,6-Diisopropylpyrimidin-5-amine with various biological systems are essential for understanding its pharmacological potential. Investigating its binding affinity to specific receptors or enzymes could reveal insights into its mechanism of action and therapeutic efficacy. Additionally, interaction studies with other small molecules may provide information on synergistic effects or potential side effects.
Several compounds share structural similarities with 4,6-Diisopropylpyrimidin-5-amine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 5-Aminopyrimidine-2-carboxylic acid | Amino group at position 5 | 0.71 |
| Pyrimidin-2-ylmethanamine hydrochloride | Amino group at position 2 | 0.68 |
| Methyl 5-aminopyrimidine-2-carboxylate | Amino group at position 5 | 0.66 |
| 3-Amino-6-methylpyrazin-2(1H)-one | Pyrazine ring instead of pyrimidine | 0.68 |
Uniqueness
4,6-Diisopropylpyrimidin-5-amine is distinctive due to its dual isopropyl substitutions that enhance lipophilicity and potentially improve bioavailability compared to other similar compounds lacking such substitutions.








